H-N-Me-Glu(OMe)-OH.HCl

Catalog No.
S15862831
CAS No.
M.F
C7H14ClNO4
M. Wt
211.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-N-Me-Glu(OMe)-OH.HCl

Product Name

H-N-Me-Glu(OMe)-OH.HCl

IUPAC Name

(2S)-5-methoxy-2-(methylamino)-5-oxopentanoic acid;hydrochloride

Molecular Formula

C7H14ClNO4

Molecular Weight

211.64 g/mol

InChI

InChI=1S/C7H13NO4.ClH/c1-8-5(7(10)11)3-4-6(9)12-2;/h5,8H,3-4H2,1-2H3,(H,10,11);1H/t5-;/m0./s1

InChI Key

IXVRGLRZRIRJET-JEDNCBNOSA-N

Canonical SMILES

CNC(CCC(=O)OC)C(=O)O.Cl

Isomeric SMILES

CN[C@@H](CCC(=O)OC)C(=O)O.Cl

H-N-Methyl-Glutamic Acid (5-Methoxy-2-(methylamino)-5-oxopentanoic acid hydrochloride), commonly referred to as H-N-Me-Glu(OMe)-OH.HCl, is an amino acid derivative with a molecular formula of C7H14ClNO4C_7H_{14}ClNO_4 and a molecular weight of approximately 211.64 g/mol . This compound features a methoxy group, a methylamino group, and a hydrochloride salt form, which enhances its solubility in aqueous environments. It is primarily utilized in biochemical research and pharmaceutical applications due to its structural characteristics that influence biological activity.

Typical of amino acids and their derivatives. These include:

  • Nucleophilic Substitution: The methylamino group can act as a nucleophile, participating in reactions such as alkylation or acylation under suitable conditions.
  • Decarboxylation: Under specific conditions, the carboxylic acid group can undergo decarboxylation, leading to the formation of amines or other derivatives.
  • Coupling Reactions: This compound can be coupled with other amino acids or peptides using standard peptide synthesis techniques, such as those involving diisopropylcarbodiimide (DIC) or other activating agents .

H-N-Methyl-Glutamic Acid exhibits notable biological activities, particularly in the context of neuropharmacology. It acts as an agonist for glutamate receptors, influencing neurotransmission and synaptic plasticity. Its structural modifications allow it to interact with various receptor subtypes, potentially affecting cognitive functions and neuroprotective pathways. Additionally, it has been studied for its antitumor properties, showing activity against certain cancer cell lines .

The synthesis of H-N-Methyl-Glutamic Acid typically involves several steps:

  • Starting Materials: The synthesis begins with readily available amino acids or their derivatives.
  • Protection of Functional Groups: Protecting groups may be employed to prevent unwanted reactions during synthesis.
  • Methylation: The introduction of the methylamino group can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
  • Formation of Hydrochloride Salt: The final product is converted into its hydrochloride form by treatment with hydrochloric acid, enhancing its solubility and stability .

H-N-Methyl-Glutamic Acid finds applications in various fields:

  • Pharmaceutical Research: It is used in the development of drugs targeting glutamate receptors for conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Biochemical Studies: The compound serves as a tool for studying metabolic pathways involving amino acids and neurotransmitter systems.
  • Peptide Synthesis: It is utilized in the synthesis of peptides where specific glutamate analogs are required for research purposes .

Research on H-N-Methyl-Glutamic Acid has focused on its interactions with biological macromolecules:

  • Receptor Binding Studies: Investigations have shown that this compound can selectively bind to specific glutamate receptor subtypes, influencing downstream signaling pathways.
  • Molecular Docking Studies: Computational studies have provided insights into how H-N-Methyl-Glutamic Acid interacts at the molecular level with target proteins, aiding in drug design efforts .

H-N-Methyl-Glutamic Acid shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
L-Glutamic AcidC5H9NO4Naturally occurring amino acid; neurotransmitter
N-Methyl-L-GlutamineC6H12N2O4Methylated form; involved in nitrogen metabolism
5-Hydroxy-L-TryptophanC11H12N2O3Precursor to serotonin; affects mood regulation
N-Acetyl-L-Glutamic AcidC7H12N2O4Acetylated form; used in metabolic studies

Uniqueness

H-N-Methyl-Glutamic Acid is unique due to its specific combination of a methoxy group and a methylamino group, which enhances its receptor binding properties compared to other glutamate derivatives. Its hydrochloride form also contributes to improved solubility and stability, making it particularly useful in pharmacological applications.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

211.0611356 g/mol

Monoisotopic Mass

211.0611356 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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